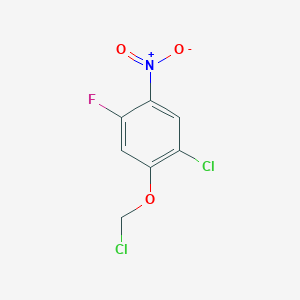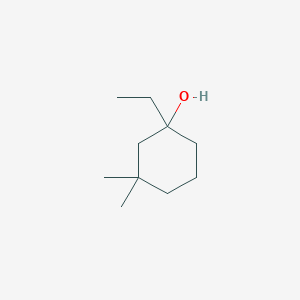
1-Ethyl-3,3-dimethylcyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3,3-dimethylcyclohexan-1-ol is an organic compound with the molecular formula C10H20O It is a cyclohexanol derivative characterized by the presence of an ethyl group and two methyl groups attached to the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3,3-dimethylcyclohexan-1-ol can be achieved through several methods. One common approach involves the alkylation of 3,3-dimethylcyclohexanone with ethyl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process typically employs a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions to achieve efficient conversion.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethyl-3,3-dimethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 1-Ethyl-3,3-dimethylcyclohexanone, using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: Reduction of the compound can yield the corresponding cyclohexane derivative, 1-Ethyl-3,3-dimethylcyclohexane, using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: 1-Ethyl-3,3-dimethylcyclohexanone.
Reduction: 1-Ethyl-3,3-dimethylcyclohexane.
Substitution: Various substituted cyclohexane derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3,3-dimethylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving the modification of biological molecules or as a model compound in biochemical research.
Industry: Utilized in the production of specialty chemicals and as a solvent or additive in various industrial processes.
Wirkmechanismus
The mechanism by which 1-Ethyl-3,3-dimethylcyclohexan-1-ol exerts its effects depends on the specific application. In chemical reactions, the hydroxyl group can act as a nucleophile, participating in substitution or elimination reactions. In biological systems, the compound may interact with enzymes or other proteins, potentially affecting their activity or stability.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-3,3-dimethylcyclohexan-1-ol can be compared to other cyclohexanol derivatives such as:
3,3-Dimethylcyclohexanol: Lacks the ethyl group, resulting in different chemical and physical properties.
1-Ethylcyclohexanol: Lacks the additional methyl groups, leading to variations in reactivity and stability.
1-Methyl-3,3-dimethylcyclohexanol: Similar structure but with a methyl group instead of an ethyl group, affecting its chemical behavior.
Eigenschaften
Molekularformel |
C10H20O |
|---|---|
Molekulargewicht |
156.26 g/mol |
IUPAC-Name |
1-ethyl-3,3-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O/c1-4-10(11)7-5-6-9(2,3)8-10/h11H,4-8H2,1-3H3 |
InChI-Schlüssel |
BZUIKGZFZCLTRN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCCC(C1)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide dihydrochloride](/img/structure/B13180480.png)

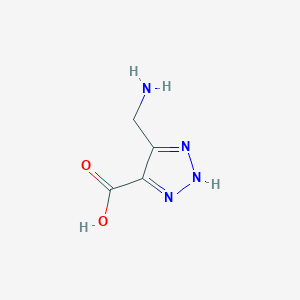
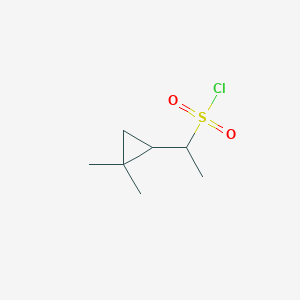


![tert-Butyl 1-[1-(propan-2-yl)-1H-pyrrol-3-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13180520.png)
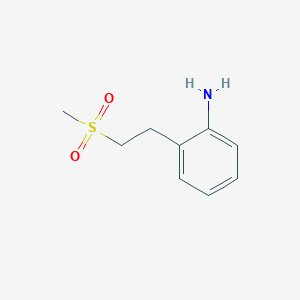
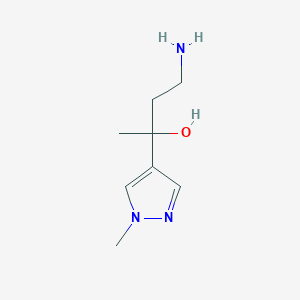
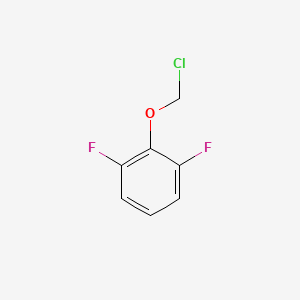
![({[3-(Bromomethyl)-3-methylpentyl]oxy}methyl)benzene](/img/structure/B13180549.png)
![3-({[2-(Dimethylamino)ethyl]amino}methyl)benzonitrile](/img/structure/B13180563.png)
![3-Methoxy-N-[2-(pyrrolidin-3-YL)ethyl]propanamide](/img/structure/B13180576.png)
